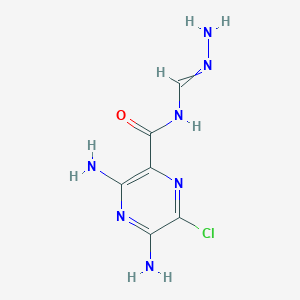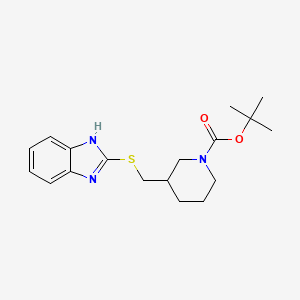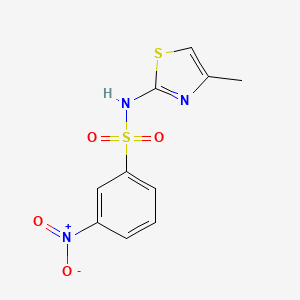
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic effects, particularly in the treatment of various diseases related to abnormal levels or activity of tumor necrosis factor-alpha (TNF-α) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves multiple steps. One common method includes the cyclization of a precursor compound, such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, using specific cyclizing agents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This involves scaling up the laboratory synthesis methods and incorporating advanced techniques such as continuous flow reactors and automated synthesis systems . The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by modulating the activity of TNF-α, a cytokine involved in inflammation and immune responses . By inhibiting TNF-α, the compound can reduce inflammation and potentially inhibit the growth of certain cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another analog with similar properties but different pharmacokinetics.
Uniqueness
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with TNF-α more effectively than some of its analogs. This unique interaction makes it a promising candidate for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C17H17N3O6 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17N3O6/c21-13(6-7-15(23)24)18-11-3-1-2-9-10(11)8-20(17(9)26)12-4-5-14(22)19-16(12)25/h1-3,12H,4-8H2,(H,18,21)(H,23,24)(H,19,22,25) |
InChI-Schlüssel |
XJZDMFVXRJAJDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde](/img/structure/B13974478.png)



![Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13974498.png)




![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)
![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
